molecular formula C8H7ClN2O B3033116 (2-chloro-1H-benzo[d]imidazol-6-yl)methanol CAS No. 857070-66-7

(2-chloro-1H-benzo[d]imidazol-6-yl)methanol

Cat. No. B3033116
CAS RN: 857070-66-7
M. Wt: 182.61 g/mol
InChI Key: VIZZPVUEIUQVQX-UHFFFAOYSA-N
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Description

“(2-chloro-1H-benzo[d]imidazol-6-yl)methanol” is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 . It is stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

While specific synthesis methods for “(2-chloro-1H-benzo[d]imidazol-6-yl)methanol” were not found, there have been recent advances in the synthesis of substituted imidazoles . These heterocycles are key components to functional molecules used in a variety of everyday applications . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been reported, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The InChI code for “(2-chloro-1H-benzo[d]imidazol-6-yl)methanol” is 1S/C8H7ClN2O/c9-8-10-6-2-1-5(4-12)3-7(6)11-8/h1-3,12H,4H2,(H,10,11) . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

“(2-chloro-1H-benzo[d]imidazol-6-yl)methanol” has a boiling point of approximately 432.5±37.0°C at 760 mmHg and a melting point of 179°C . It is soluble in water, with a solubility of 1.16 mg/ml or 0.00633 mol/l .

Scientific Research Applications

Synthesis of Imidazoles

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The regiocontrolled synthesis of substituted imidazoles, such as “(2-chloro-1H-benzo[d]imidazol-6-yl)methanol”, is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Pharmaceuticals and Agrochemicals

Imidazoles have traditional applications in pharmaceuticals and agrochemicals . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

3. Dyes for Solar Cells and Other Optical Applications Emerging research into dyes for solar cells and other optical applications is being conducted with imidazoles . The unique properties of imidazoles make them suitable for these applications.

Functional Materials

Imidazoles are being used in the development of functional materials . Their versatility and utility in a number of areas make expedient methods for the synthesis of imidazoles both highly topical and necessary .

Catalysis

Imidazoles are also being deployed in catalysis . Their unique chemical structure allows them to act as effective catalysts in a variety of reactions.

Antitumor Agents

A series of novel 2-chloro-3- (1H-benzo [d]imidazol-2-yl)quinoline derivatives were designed and synthesized as antitumor agents . Some compounds exhibited moderate to high inhibitory activities against various tumor cell lines .

Single-Molecule Magnets and Catalysts

Materials prepared from (benzo imidazol-2-yl)methanols include Co (II) cubane complexes behaving as single-molecule magnets and a cobalt catalyst for water electro-oxidation .

Fluorophores and Near-Infrared Dyes

Imidazole derivatives have been used to create red-emitting fluorophores with high quantum yields and near-infrared dyes with absorption maxima near 950 nm .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements P261, P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

While specific future directions for “(2-chloro-1H-benzo[d]imidazol-6-yl)methanol” were not found, the field of imidazole synthesis is active and evolving. Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the ongoing interest in these heterocycles . These compounds are key components in functional molecules used in a variety of applications, from pharmaceuticals to materials science .

properties

IUPAC Name

(2-chloro-3H-benzimidazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-8-10-6-2-1-5(4-12)3-7(6)11-8/h1-3,12H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZZPVUEIUQVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647358
Record name (2-Chloro-1H-benzimidazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-1H-benzo[d]imidazol-6-yl)methanol

CAS RN

857070-66-7
Record name (2-Chloro-1H-benzimidazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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